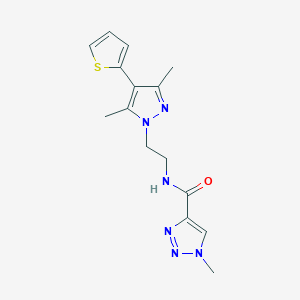

2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one” is a benzoxazinone derivative with a fluoroanilino group at the 2-position . Benzoxazinones are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The fluoroanilino group consists of an aniline (an aromatic amine) with a fluorine atom at the 2-position.

Molecular Structure Analysis

The molecular structure of this compound would likely show aromaticity in the benzene and oxazine rings, with the oxazine ring also containing a carbonyl group. The fluoroanilino group would introduce an additional aromatic ring and a fluorine atom .Chemical Reactions Analysis

Again, while specific reactions involving “2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one” are not available, benzoxazinones and fluoroanilines can participate in a variety of chemical reactions. For instance, the carbonyl group in the benzoxazinone could undergo nucleophilic addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one” would be influenced by its functional groups. For instance, the presence of the fluorine atom could influence its reactivity and the polarity of the molecule .科学研究应用

- Application : 2-amino-1,4-naphthoquinones, including 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one, exhibit antimicrobial activity against aerobic and anaerobic microorganisms .

- Application : 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one derivatives may show efficacy against fungal species, including Candida .

- Application : 2-(Phenylamino)-1,4-naphthoquinone derivatives exhibit antiproliferative activity and have been studied as anticancer agents .

- Application : Synthesized compounds related to 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one show potent EGFR inhibition .

- Application : A specific compound derived from 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one exhibits extreme selectivity against EGFR and anticancer activity .

Antimicrobial Activity

Antifungal Properties

Anticancer Potential

EGFR Inhibition

Selective EGFR Inhibitor

Ultrasound-Assisted Synthesis

These applications highlight the versatility and potential of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one in various scientific contexts. Researchers can further investigate its properties and applications in drug development, antimicrobial agents, and cancer therapeutics. 🌟

作用机制

Target of Action

Similar compounds such as 2-fluoroaniline have been shown to interact with lysozyme in enterobacteria phage t4 . Lysozyme is an enzyme that breaks down bacterial cell walls, which is crucial for maintaining cellular integrity.

Mode of Action

For instance, 2-fluoroaniline is known to exert its effect through 4-hydroxylation and subsequent p-benzoquinonimine formation .

Biochemical Pathways

It’s worth noting that many organic compounds containing a quinone moiety in their structure have been associated with different biological activities . These compounds can accept one or two electrons to form intermediate species that interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties .

Pharmacokinetics

It’s known that the metabolism and excretion of the xenobiotic compound 2-fluoroaniline are efficient, primarily through 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours . These properties could potentially influence the bioavailability of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one.

安全和危害

未来方向

属性

IUPAC Name |

2-(2-fluoroanilino)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O2/c15-10-6-2-4-8-12(10)17-14-16-11-7-3-1-5-9(11)13(18)19-14/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYYAKGNULJHJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459778.png)

![2-{[2-(1-Cyclohexenyl)ethyl]amino}-4-(methoxymethyl)-5-pyrimidinecarboxylic acid](/img/structure/B2459779.png)

![5-cinnamyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2459784.png)

![N-[2-(pyridin-2-ylsulfanyl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2459787.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one](/img/structure/B2459789.png)

![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2459791.png)

![(1-(Methylsulfonyl)piperidin-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2459792.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2459793.png)

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2459795.png)

![3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide](/img/structure/B2459796.png)